
5-(2-(トリフルオロメチル)フェニル)シクロヘキサン-1,3-ジオン
説明
科学的研究の応用
製薬用途
“5-(2-(トリフルオロメチル)フェニル)シクロヘキサン-1,3-ジオン”に存在するトリフルオロメチル基は、新規医薬品の開発において、塩素、メチル、またはニトロ基のバイオアイソスターとして使用されます . 有機化合物にCF3基を導入すると、多くの物理化学的特性が大幅に変化し、有効性、特異性、脂肪への溶解性、体内吸収性、代謝に対する抵抗性、電荷、膜透過性、極性、C-H結合と比較したC-F結合の耐久性が向上します .
FDA承認薬の合成
過去20年間のFDA承認薬のうち、トリフルオロメチル(TFM、-CF3)基を含む薬剤がまとめられています . これには、CF3を組み込んだ潜在的な医薬品分子、それらの合成、および様々な疾患や障害に対する用途が含まれます .
不斉還元
不斉還元は、化学触媒または生物触媒において、エナンチオマー的に富んだアルコールを得るための直接的で重要なアプローチです . 3,5-ビス(トリフルオロメチル)フェニルエタノール(3,5-BTPE)の光学活性異性体は、医薬品合成において汎用性が高いことが示されています .
緑内障の治療
そのIUPAC名は、プロパン-2-イル(Z)-7-[(1R、2R、3R、5S)-3,5-ジヒドロキシ-2-[(E、3R)-3-ヒドロキシ-4-[3-(トリフルオロメチル)フェノキシ]ブト-1-エニル]シクロペンチル]ヘプト-5-エノエートです . トラボプロストは、PGF2αアナログであり、強力なプロスタグランジンF受容体アゴニストです。 2001年に、成人の緑内障の治療薬として承認されました .
NK1アンタゴニストの合成
®-[3,5-ビス(トリフルオロメチル)フェニル]エタノール(®-3,5-BTPE)は、NK1アンタゴニストの合成に使用されます .
脂質低下剤
準備方法
The synthesis of 5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione can be achieved through various methods. One common synthetic route involves starting from the sodium salt of methyl or ethyl-4-hydroxy-2-oxo-6-(trifluoromethyl)cyclohex-3-en-1-oate . This process demonstrates the accessibility of trifluoromethyl building blocks for further chemical synthesis. Another related compound, 5-(trifluoromethyl)cyclohexane-1,2,3-trione, can be synthesized in one step by reacting 5-(trifluoromethyl)cyclohexane-1,3-dione with cerium (IV) ammonium nitrate in methanol .
化学反応の分析
5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione undergoes various chemical reactions, making it a versatile intermediate in organic synthesis. It can participate in oxidation, reduction, and substitution reactions. For example, triketones of the 2-(3-oxopropyl)cyclohexane-1,3-dione series can react with boron trifluoride ether
生物活性
5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione, with the chemical formula C₁₃H₁₁F₃O₂ and CAS number 55579-73-2, is a specialized organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological implications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclohexane ring with a trifluoromethyl group and a diketone moiety. The trifluoromethyl substitution enhances its lipophilicity and metabolic stability, which are critical factors for biological activity. Its molecular weight is approximately 256.22 g/mol, and it is characterized by a unique trifluoromethyl phenyl group that contributes to its distinct chemical properties.
Biological Activity Overview
Preliminary studies suggest that 5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This enzyme plays a crucial role in drug metabolism, indicating that this compound could influence the pharmacokinetics of co-administered drugs.
Potential Applications
- Pharmaceutical Intermediate : The compound is being explored as a potential pharmaceutical intermediate due to its biological activity.
- Enzyme Inhibition : It has shown promise in inhibiting certain enzymes, which could be beneficial in various therapeutic contexts.
- Drug Interaction Studies : Its ability to inhibit CYP1A2 suggests implications for drug interactions and metabolic pathways.
The mechanism of action of 5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione likely involves its interaction with specific molecular targets. The inhibition of CYP1A2 could lead to altered metabolism of drugs that are substrates for this enzyme. Additionally, molecular dynamics simulations have indicated stable binding interactions with key amino acids in the enzyme's active site.
Inhibition Studies
Research has demonstrated that 5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione can effectively inhibit CYP1A2 activity. For instance, studies have shown that this compound can modulate the metabolic pathways of drugs processed by this enzyme, potentially leading to enhanced efficacy or reduced toxicity of co-administered medications.
Molecular Docking and Dynamics
Recent molecular docking studies identified favorable binding interactions between the compound and CYP1A2. The docking scores indicated strong affinities for the active site residues, suggesting that the compound may serve as a lead candidate for further development as an enzyme inhibitor.
Study | Findings |
---|---|
Inhibition Assay | Demonstrated significant inhibition of CYP1A2 activity |
Molecular Docking | Identified strong binding interactions with key active site residues |
Pharmacokinetic Modeling | Suggested alterations in drug metabolism profiles |
Comparative Analysis with Related Compounds
Several compounds share structural similarities with 5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione. Comparative studies highlight differences in biological activity and enzyme inhibition profiles among these compounds:
Compound | Structure | CYP1A2 Inhibition | Notes |
---|---|---|---|
5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione | Trifluoromethyl phenyl group | Significant | Potential pharmaceutical applications |
5,5-Dimethyl-2-(trifluoromethyl)phenylhydrazono-cyclohexane-1,3-dione | Hydrazono derivative | Moderate | Greater anti-inflammatory activity reported |
2-Acyl-cyclohexane-1,3-diones | Various acyl substitutions | Variable | Broader applications in agriculture |
特性
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]cyclohexane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3O2/c14-13(15,16)12-4-2-1-3-11(12)8-5-9(17)7-10(18)6-8/h1-4,8H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXUINZCBBZSLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345916 | |
Record name | 5-[2-(trifluoromethyl)phenyl]cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55579-73-2 | |
Record name | 5-[2-(Trifluoromethyl)phenyl]-1,3-cyclohexanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55579-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[2-(trifluoromethyl)phenyl]cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。